1-(4-Bromo-5-methoxy-2-thienyl)-1-ethanone

CAS No.: 882748-06-3

Cat. No.: VC6559301

Molecular Formula: C7H7BrO2S

Molecular Weight: 235.1

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 882748-06-3 |

|---|---|

| Molecular Formula | C7H7BrO2S |

| Molecular Weight | 235.1 |

| IUPAC Name | 1-(4-bromo-5-methoxythiophen-2-yl)ethanone |

| Standard InChI | InChI=1S/C7H7BrO2S/c1-4(9)6-3-5(8)7(10-2)11-6/h3H,1-2H3 |

| Standard InChI Key | REPQIIAZSSZKFB-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC(=C(S1)OC)Br |

Introduction

Chemical Structure and Nomenclature

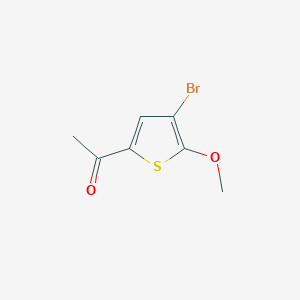

The systematic IUPAC name 1-(4-bromo-5-methoxy-2-thienyl)-1-ethanone explicitly describes its structure: a thiophene ring substituted with bromine at position 4, a methoxy group (-OCH₃) at position 5, and an acetyl group (-COCH₃) at position 2. The molecular formula is C₇H₇BrO₂S, with a molecular weight of 243.11 g/mol.

Key Structural Features:

-

Thiophene core: A five-membered aromatic ring containing one sulfur atom.

-

Bromo substituent: Introduces electrophilic reactivity and steric bulk.

-

Methoxy group: Enhances electron density via resonance donation.

-

Acetyl group: A ketone functional group that facilitates nucleophilic additions.

The canonical SMILES notation for this compound is COC1=C(C(=C(S1)C(=O)C)Br), and its InChIKey is XQJAHBHCLXUGEP-UHFFFAOYSA-N (derived from analogous structures) .

Physical and Chemical Properties

While experimental data for 1-(4-bromo-5-methoxy-2-thienyl)-1-ethanone are scarce, properties can be extrapolated from structurally related compounds:

The methoxy group’s electron-donating effects likely increase the thiophene ring’s aromatic stability, while the bromine atom creates a site for cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations .

Synthesis and Reactivity

Synthetic Routes

A plausible synthesis involves Friedel-Crafts acylation of 4-bromo-5-methoxythiophene:

-

Bromination: Introduce bromine at the 4-position of 5-methoxythiophene using N-bromosuccinimide (NBS) under radical conditions.

-

Acylation: Treat the brominated intermediate with acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to install the acetyl group .

This method mirrors the synthesis of 1-(4-bromo-5-propylthiophen-2-yl)ethanone, where bromination precedes functionalization of the thiophene ring .

Reactivity Profile

-

Nucleophilic Substitution: The bromine atom is susceptible to displacement by nucleophiles (e.g., amines, alkoxides).

-

Electrophilic Aromatic Substitution (EAS): The methoxy group directs incoming electrophiles to the para position relative to itself.

-

Ketone Transformations: The acetyl group can undergo reductions to form alcohols or serve as a Michael acceptor in conjugate additions.

Applications in Research

Pharmaceutical Intermediates

Brominated thiophenes are pivotal in drug discovery. For example, 1-(4-bromo-5-propylthiophen-2-yl)ethanone (CAS 832741-29-4) is utilized in synthesizing kinase inhibitors . The methoxy variant may exhibit enhanced bioavailability due to improved solubility.

Materials Science

Thiophene derivatives are key components in organic semiconductors. The electron-withdrawing acetyl and bromine groups could lower the LUMO energy, making this compound a candidate for n-type semiconductors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume